Home > Products > Screening Compounds P22100 > N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide - 1797077-78-1

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

Catalog Number: EVT-3068419
CAS Number: 1797077-78-1
Molecular Formula: C15H24N4O
Molecular Weight: 276.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment. It functions as a tyrosine kinase inhibitor, specifically targeting the activity of tyrosine kinases. [] This compound is also referred to as STI571 and is commercially available under the brand name Gleevec. [, ] Imatinib is known for its polytopic nature and has been structurally characterized in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate. [] Notably, a study successfully determined the crystal structure of the freebase form of Imatinib, which was obtained by precipitation from a solution containing a 1:10 mixture of Imatinib and arginine. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d)

Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor. [] Demonstrating activity against CDKs 1, 2, 4, 8, and 9, it exhibits a balanced potency and selectivity profile against these kinases. [] The compound's mechanism of action involves cell cycle arrest and apoptosis induction through the activation of PARP and caspase 3. [] In vivo studies using multiple hematologic malignancy (HM) mice xenograft models have shown that compound 37d exhibits good antitumor efficacy without significant toxicity. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] Designed to address limitations of earlier compounds, BMS-694153 exhibits outstanding potency, a favorable predicted toxicology profile, and remarkable aqueous solubility. [] Notably, it demonstrates good intranasal bioavailability in rabbits and dose-dependent activity in validated in vivo and ex vivo models of migraine. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of novel Biginelli dihydropyrimidines were synthesized using a multi-step process involving 4-fluoro nitrobenzene, piperidine, ethyl acetoacetate, urea, and various aldehydes. [] The synthesized compounds were characterized using 1H-NMR, FT-IR, and mass spectral analysis. [] Furthermore, these compounds were subjected to biological activity screening, evaluating their potential antimicrobial, antifungal, and antimalarial properties. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: The crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone has been determined and reported in the literature. [] The compound crystallizes in the monoclinic system, specifically in the P21/n space group (no. 14). []

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: This compound crystallizes with two independent molecules (labeled A and B) in its asymmetric unit. [] The dihedral angles between the piperidine and pyrimidine rings in molecules A and B are 47.5(1)° and 10.3(1)°, respectively. [] Notably, the pyrimidine ring in one of the molecules exhibits disorder over two sets of sites with an occupancy ratio of 0.508(11):0.492(11). [] In the crystal lattice, molecules A are connected to each other through N—H⋯N hydrogen bonds, forming R22(8) ring patterns and generating inversion dimers. [] These dimers further interact with molecules B through pairs of N—H⋯N hydrogen bonds, resulting in the formation of tetrameric units within the crystal structure. []

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

Compound Description: In this compound, the pyrimidine ring maintains a planar conformation. [] It forms dihedral angles of 22.70(8)° and 0.97(7)° with the fused benzene ring and the hydroxy-substituted benzene ring, respectively. [] The piperidine ring adopts a chair conformation, while the pyran ring exhibits a flattened twist-boat conformation. [] The hydroxy group shows disorder over two sets of sites, with an occupancy ratio of 0.702(4):0.298(4), indicating a rotation of approximately 180° about the C—C bond connecting the phenol group to the pyrimidine ring. [] Both the major and minor disorder components engage in intramolecular O—H⋯N hydrogen bonding. [] Weak C—H⋯π interactions contribute to the formation of inversion dimers within the crystal structure. [] Additionally, π–π interactions are observed between the pyrimidine ring and the hydroxy-substituted benzene ring, with a centroid–centroid separation of 3.739(2) Å. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-ylamino)piperidin-1-yl)-2-(aryl)butyl)benzamide Derivatives

Compound Description: This group of compounds exhibits activity as histamine receptor antagonists and tachykinin receptor antagonists. [] These antagonists have potential applications in treating various conditions, including allergic rhinitis, seasonal rhinitis, sinusitis, asthma, bronchitis, inflammatory bowel diseases (including Crohn's disease and ulcerative colitis), and nausea and vomiting. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

Compound Description: This series of compounds were synthesized and evaluated for their fungicidal activity against Phytophthora capsici. [] Notably, compound IX-3g from this series exhibited potent antifungal activity with an EC50 value of 1.03 mM, compared to the commercial fungicide dimethomorph (EC50 = 4.26 mM). []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [] Its synthesis involved using guanidinium nitrate salt and the corresponding enaminone as starting materials. [] X-ray diffraction analysis and Hirshfeld surface analysis of NPPA revealed significant interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. [] A sensitive analytical method using ultra-performance liquid chromatography with QDa detection has been developed for its quantification at trace levels. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: Compound 4 is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist discovered through extensive synthetic efforts focused on modifying the C-4 alkyl chain of a lead compound. [] This compound exhibits potent CB1R activity and possesses a desirable tPSA value above 90 Å(2), suggesting a low probability of crossing the blood-brain barrier. [] Compound 4 demonstrates significant weight-loss efficacy in diet-induced obese (DIO) mice and exhibits a clean off-target profile. [] Currently, it is under development for the treatment of obesity and related metabolic syndrome. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). [] It exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral doses. [] This nonlinear kinetic behavior is attributed to a decrease in the oral clearance of AMG 487 due to the inhibition of CYP3A by its metabolite, M2 (O-deethylated AMG 487). []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). [] This dual inhibitory activity makes it a potential candidate for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound serves as an inhibitor of tyrosine kinases associated with the platelet-derived growth factor (PDGF) receptor. [] It is being investigated for its potential in treating various conditions, including seminoma [] and angiotensin II-induced diseases. [, ] These diseases include congestive heart failure, cardiac hypertrophy, cardiac remodeling post-myocardial infarction, pulmonary congestion, cardiac fibrosis, diabetic myopathy, and renal complications like hyperfiltration, proteinuria, arteriopathy, nephrosclerosis, and mesangial hypertrophy. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: Various crystalline forms of this compound, both in its base form and as salts, have been synthesized and characterized. [, , , ] These forms, along with their preparation methods, have been detailed in patent applications. [, , , ]

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide (4a-h)

Compound Description: Compounds 4a-h represent a series of derivatives synthesized from (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one (1a-c). [] Pharmacological studies have revealed that these compounds possess antimicrobial properties, specifically exhibiting activity against both bacteria and fungi. [] The antimicrobial efficacy of these compounds has been compared to that of standard antibiotics like chloramphenicol and amphotericin B. []

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is an inhibitor that targets the JMJ domain of KDM5A, a histone H3 lysine 4 demethylase. [] This inhibitor binds to the active site of KDM5A, forming a covalent bond with Cys481, a non-catalytic cysteine residue near the active site. [] The interaction with Cys481 is significant as it is absent in other histone demethylase families, offering a potential avenue for selective inhibition. []

[18F]4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX)

Compound Description: [18F]FIMX is a radioligand developed for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain using positron emission tomography (PET). [] In preclinical studies using rhesus monkeys, [18F]FIMX exhibited high brain uptake with a distribution consistent with known mGluR1 locations, particularly in the cerebellum. [] Pharmacological challenge studies confirmed that a significant portion of brain radioactivity was specifically and reversibly bound to mGluR1. []

1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (1a)

Compound Description: This compound serves as a robust and selective ligand for the cannabinoid CB2 receptor and demonstrates single-digit nanomolar affinity for this receptor. [] Additionally, it acts as an agonist in an in vitro model employing human promyelocytic leukemia HL-60 cells. []

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Compound Description: The asymmetric unit of this compound consists of two independent molecules, primarily differentiated by the relative orientation of the p-tolyl group attached to the triazole ring. [] Both molecules exhibit an E conformation around the C=C double bond, with the triazole methyl group in a syn orientation with respect to the carbonyl oxygen atom. []

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound reveals that the benzene rings linked by the sulfonamide group are tilted at an angle of 69.7(1)° relative to each other. [] The dihedral angle between the sulfur-bridged pyrimidine ring and the benzene rings is 70.4(1)°. [] An intramolecular π–π stacking interaction, albeit weak, exists between the pyrimidine and 4-methylbenzene rings, with a centroid–centroid distance of 3.633(2) Å, contributing to the stability of the molecular conformation. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb repressive complex 2 (PRC2). [] It exhibits significant antitumor effects and is currently undergoing Phase I clinical trials. []

3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride

Compound Description: This compound and its solvates have been identified in various crystalline modifications. [] Research has focused on developing methods for preparing these modifications and exploring their potential in modulating or inhibiting kinase signal transduction, particularly those involving tyrosine kinases. [] These compounds show promise in treating or preventing pathophysiological conditions, including cancer. []

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

Compound Description: This EGFR modulator shows potential for treating cancer. []

N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic Acid (THP)

Compound Description: This compound has undergone method validation using UPLC for analytical purposes. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1). [] It has demonstrated favorable preclinical pharmacokinetics and enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor, in preclinical models of non-small cell lung cancer. []

Properties

CAS Number

1797077-78-1

Product Name

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide

Molecular Formula

C15H24N4O

Molecular Weight

276.384

InChI

InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20)

InChI Key

DIJWLLOZSOGGTP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.